Oxo(pentyl)diphenyl-lambda~5~-arsane

Description

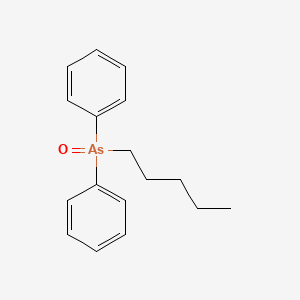

Oxo(pentyl)diphenyl-lambda~5~-arsane is an organoarsenic compound characterized by a pentavalent arsenic center (denoted as lambda~5~) bonded to an oxo group (O), a pentyl chain (C₅H₁₁), and two phenyl groups (C₆H₅). Its IUPAC name reflects its structural configuration, where the arsenic atom adopts a trigonal bipyramidal geometry.

Key structural features include:

- Pentyl chain: Introduces lipophilicity, influencing solubility in organic solvents.

- Diphenyl substituents: Provide steric bulk and aromatic stability, which may modulate electronic properties and binding interactions.

The absence of heavy metals like lead (unlike related compounds in ) may reduce its environmental and toxicological footprint, though arsenic toxicity remains a concern .

Properties

CAS No. |

61025-00-1 |

|---|---|

Molecular Formula |

C17H21AsO |

Molecular Weight |

316.27 g/mol |

IUPAC Name |

[pentyl(phenyl)arsoryl]benzene |

InChI |

InChI=1S/C17H21AsO/c1-2-3-10-15-18(19,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3 |

InChI Key |

MYMJYMRMVDMCIL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC[As](=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxo(pentyl)diphenyl-lambda~5~-arsane and Analogous Compounds

Key Comparative Insights

Substituent Effects

- Oxo vs.

- Aromatic vs. Aliphatic Chains: The pentyl chain in the target compound improves lipophilicity relative to purely aromatic analogs (e.g., CAS 5410-85-5), which may favor membrane permeability in biological systems or compatibility with non-polar matrices.

Toxicity and Regulatory Considerations

- Lead-Free Advantage : Unlike lead-containing analogs (e.g., CAS 89901-41-7, 42169-20-0), the absence of lead in this compound reduces risks associated with neurotoxicity and environmental persistence . However, arsenic’s inherent toxicity necessitates careful handling, as seen in SDS guidelines for related compounds (e.g., precautionary statements in ) .

Research Findings and Contradictions

- Lead vs. Arsenic Trade-offs : While lead compounds (e.g., CAS 42169-20-0) were once prevalent in industrial applications, their phase-out due to toxicity () highlights the need for safer alternatives like arsenic-based compounds, despite lingering toxicity concerns .

- Structural Diversity: Substitutent variations (e.g., nitro groups in CAS 5410-85-5 vs. alkyl chains in the target compound) demonstrate how minor modifications can drastically alter chemical behavior, necessitating tailored synthetic and safety protocols .

Q & A

Q. What statistical approaches are recommended for analyzing contradictory datasets in arsenic coordination chemistry?

- Answer: Multivariate analysis (e.g., PCA) identifies outliers in crystallographic or spectroscopic data. Bayesian inference models quantify uncertainty in kinetic parameters (e.g., reaction rates under varying temperatures) .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Solubility in DCM | Gravimetric Analysis | 25 mg/mL at 25°C | |

| Decomposition Temperature | TGA | 220°C (onset) | |

| ⁷⁵As NMR Shift | 400 MHz NMR (DMSO-d6) | δ 350 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.